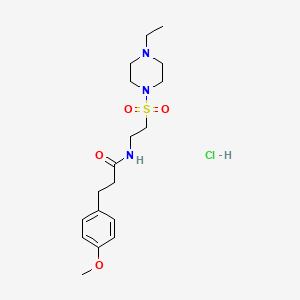

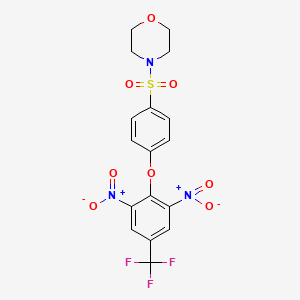

![molecular formula C21H25N3O3S B2446068 N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide CAS No. 1241700-07-1](/img/structure/B2446068.png)

N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide” is a chemical compound. It is a derivative of azepane, which is a seven-membered heterocyclic compound containing nitrogen . Azepane derivatives have been widely used as key intermediates in synthetic chemistry and have found important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Synthesis Analysis

The synthesis of non-fused N-aryl azepane derivatives, such as “this compound”, has been described as a practical and straightforward methodology . These reactions are catalyzed by Pd/LA and proceed smoothly under extremely mild conditions with ample reaction scope . The resulting products can be easily converted into a range of highly functionalized azepanes .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple functional groups. It includes an azepane ring, a phenyl group, a sulfonylamino group, and a carboxamide group .

Chemical Reactions Analysis

The Pd/LA-catalyzed reactions used in the synthesis of “this compound” involve a decarboxylation process . This leads to an exclusive [5 + 2] annulation toward N-aryl azepanes . DFT calculations have revealed the details of the reaction pathway and the origin of this unusual exclusive [5 + 2] rather than empirical [3 + 2] annulation process .

Scientific Research Applications

Azepanium Ionic Liquids

Azepane, a seven-member alicyclic secondary amine, has been utilized to synthesize a new family of room temperature ionic liquids. These transformations are significant for mitigating disposal issues related to azepane, which is a coproduct in the polyamide industry. The synthesis involves reaction with 1-bromoalkanes or 1-bromoalkoxyalkanes to produce tertiary amines, further quaternized to yield azepanium salts. These salts exhibit wide electrochemical windows, promising as safe alternatives to volatile organic compound-based electrolytes (Belhocine et al., 2011).

Addition Reactions with Sulfenyl and Sulfinyl Chlorides

The compound's reactivity has been explored in addition reactions with sulfenyl and sulfinyl chlorides, leading to sulfenamides and sulfinamides. These reactions involve a two-step mechanism, indicating the compound's versatility in synthesizing complex molecular structures (Mlostoń et al., 2008).

Copper-Catalyzed Intermolecular Amidation and Imidation

A unique application involves copper-catalyzed intermolecular amidation and imidation of unactivated alkanes with amides, sulfonamides, and imides. This process enables functionalization at secondary and primary C–H bonds, showcasing the potential for direct modification of alkanes to produce N-alkyl products (Tran et al., 2014).

Synthesis of N-Heterocycles

The compound has been employed in the synthesis of stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines, demonstrating high levels of regio- and diastereoselectivity. This synthesis is crucial for creating complex molecular architectures for various applications (Matlock et al., 2015).

High Voltage Electrolytes for Supercapacitors

Studies on mixtures of azepanium-based ionic liquids and propylene carbonate as electrolyte components in electrochemical double layer capacitors (EDLCs) have shown promising results. These mixtures achieve high operative voltages while maintaining low viscosities and high conductivities, important for the development of high-performance EDLCs (Pohlmann et al., 2015).

Future Directions

The synthesis of non-fused N-aryl azepane derivatives, such as “N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide”, represents a significant advancement in the field of synthetic chemistry . The methodology used offers a practical and straightforward approach to creating a diverse range of highly functionalized azepanes . This could open up new possibilities for the development of novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

properties

IUPAC Name |

N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c25-21(24-14-6-1-2-7-15-24)22-19-11-8-12-20(17-19)23-28(26,27)16-13-18-9-4-3-5-10-18/h3-5,8-13,16-17,23H,1-2,6-7,14-15H2,(H,22,25)/b16-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHZJYYLFZAYSI-DTQAZKPQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

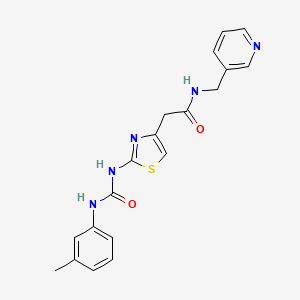

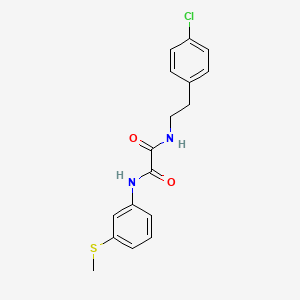

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2445990.png)

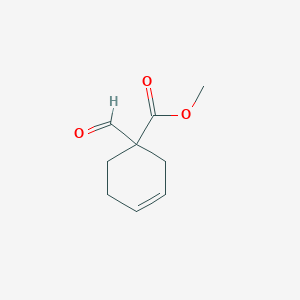

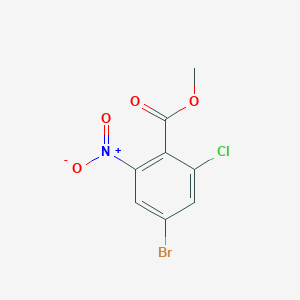

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2445993.png)

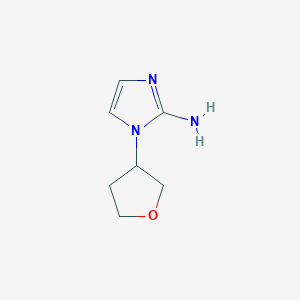

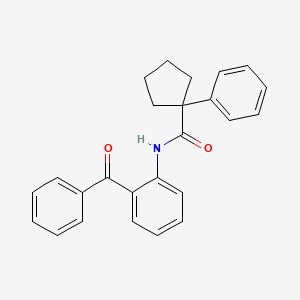

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2445998.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2446001.png)

![1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone]](/img/structure/B2446003.png)

![2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2446006.png)